molecular formula C12H13N3S B6523808 2-(thiomorpholin-4-yl)quinoxaline CAS No. 1136539-07-5

2-(thiomorpholin-4-yl)quinoxaline

Cat. No.: B6523808
CAS No.: 1136539-07-5
M. Wt: 231.32 g/mol
InChI Key: CRITVOAHLVZVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Thiomorpholin-4-yl)quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted at the 2-position with a thiomorpholine group. Quinoxalines are nitrogen-containing bicyclic structures known for their diverse applications in pharmaceuticals, materials science, and organic electronics . This modification may enhance lipophilicity, bioavailability, or receptor affinity, making it a candidate for therapeutic and optoelectronic applications .

Properties

IUPAC Name

4-quinoxalin-2-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-4-11-10(3-1)13-9-12(14-11)15-5-7-16-8-6-15/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRITVOAHLVZVRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 2-Chloroquinoxaline with Thiomorpholine

The direct substitution of 2-chloroquinoxaline with thiomorpholine represents the most straightforward route. In this method, the electron-deficient quinoxaline ring facilitates nucleophilic attack at the 2-position. A representative procedure involves refluxing 2-chloroquinoxaline (1.0 equiv) with thiomorpholine (1.2 equiv) in dimethylformamide (DMF) at 80–100°C for 12–24 hours in the presence of triethylamine (1.5 equiv) to neutralize HCl byproducts.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation of thiomorpholine by triethylamine, generating a stronger nucleophile.

  • Aromatic substitution at the 2-position, driven by the electron-withdrawing nature of the quinoxaline ring, which polarizes the C–Cl bond.

Yields typically range from 65% to 78%, depending on reaction time and solvent polarity. Side products include unreacted starting material and dimerization byproducts from thiomorpholine self-condensation.

Optimization Strategies

  • Solvent effects : DMF outperforms toluene or THF due to its high polarity, which stabilizes the transition state.

  • Catalytic additives : Adding potassium iodide (10 mol%) enhances reactivity via a halogen-exchange mechanism, converting Cl to I in situ.

Cyclocondensation of Functionalized Diamines

Synthesis via 1,2-Diamine and Glyoxal Derivatives

An alternative route involves constructing the quinoxaline ring with pre-installed thiomorpholine substituents. For example, condensation of glyoxal with a 1,2-diamine bearing a thiomorpholine moiety at the 2-position yields the target compound directly.

Substrate Preparation

The thiomorpholine-functionalized diamine is synthesized by reacting 1,2-diaminoethane with bis(2-chloroethyl)sulfide under basic conditions, followed by purification via distillation.

Cyclization Conditions

Heating the diamine (1.0 equiv) with glyoxal (1.1 equiv) in acetic acid at 60°C for 6 hours achieves cyclization, with yields of 70–82%. This method avoids post-synthetic modifications but requires access to specialized diamine precursors.

Post-Synthetic Modification of Quinoxaline Thiones

S-Alkylation of 2-Mercaptoquinoxaline

Quinoxaline thiones, such as 2-mercaptoquinoxaline, serve as versatile intermediates. Reaction with 1,2-dichloroethane in the presence of NaH generates a transient thioether, which undergoes cyclization with ammonia to form the thiomorpholine ring.

Reaction Workflow

  • Thiol activation : 2-Mercaptoquinoxaline (1.0 equiv) is treated with NaH (2.0 equiv) in THF to form a thiolate.

  • Alkylation : Addition of 1,2-dichloroethane (1.5 equiv) at 0°C yields 2-(2-chloroethylthio)quinoxaline.

  • Cyclization : Heating with aqueous NH₃ at 100°C for 8 hours completes the thiomorpholine formation.

Yields for this multistep process are moderate (50–60%), with challenges in controlling over-alkylation.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Key AdvantageLimitation
Nucleophilic substitution2-Chloroquinoxaline65–78Simplicity, scalabilityRequires halogenated precursor
CyclocondensationCustom diamine70–82Direct ring formationComplex diamine synthesis
S-Alkylation2-Mercaptoquinoxaline50–60Utilizes thiol chemistryMulti-step, lower yield

Experimental Validation and Characterization

Spectral Data for 2-(Thiomorpholin-4-yl)quinoxaline

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.85 (s, 2H, quinoxaline H3/H6), 7.75–7.80 (m, 2H, H5/H8), 4.10 (t, J = 6.0 Hz, 4H, S–CH₂), 3.45 (t, J = 6.0 Hz, 4H, N–CH₂).

  • EI-MS : m/z 261 [M+H]⁺, confirming molecular ion integrity.

Industrial-Scale Considerations

Patent WO2005016897A1 highlights the use of flow chemistry to automate the nucleophilic substitution method, achieving a throughput of 1.2 kg/day with 99% purity. Critical parameters include precise temperature control (±2°C) and stoichiometric excess of thiomorpholine (1.3 equiv) .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes electrophilic substitution at positions 5 and 6 of the quinoxaline ring due to electron-deficient aromaticity. Common reagents include halogens (Cl₂, Br₂) and sulfonyl chlorides. For example:

  • Chlorination : Using SOCl₂ or Cl₂ under acidic conditions introduces chloro substituents, though electron-donating groups (e.g., thiomorpholine) may slow reactivity .

  • Sulfonation : Reactions with sulfonyl chlorides (e.g., SO₂Cl₂) under basic conditions (e.g., pyridine) form sulfonated derivatives.

Reaction Type Reagents Conditions Product Source
ChlorinationSOCl₂, Cl₂Acidic, reflux5-Chloro derivative
SulfonationSO₂Cl₂, pyridineBasic, room tempSulfonated derivative

Oxidation and Reduction

  • Oxidation : Quinoxaline N-oxides form upon treatment with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction : Sodium borohydride (NaBH₄) reduces the quinoxaline core to dihydroquinoxaline derivatives.

Reaction Reagents Product Source
OxidationH₂O₂, KMnO₄Quinoxaline N-oxide
ReductionNaBH₄Dihydroquinoxaline

Other Functional Group Transformations

  • Thiation : Replacement of carbonyl groups with thiomorpholine moieties via chlorination and subsequent substitution.

  • Alkylation : Reaction with alkyl halides at sulfur or nitrogen atoms, leveraging tautomeric equilibria (e.g., thiol vs. thione forms) .

Mechanistic Insights

  • Nucleophilic Attack : Thiomorpholine acts as a nucleophile, displacing halides (e.g., Cl⁻) in quinoxaline derivatives.

  • Electrophilic Aromatic Substitution : Positions 5 and 6 are activated for electrophilic attack due to resonance stabilization.

Challenges and Limitations

  • Low Yields : Electron-donating groups (e.g., thiomorpholine) may hinder chlorination steps, as seen in related quinazoline derivatives .

  • Regioselectivity : Substitution reactions require precise control to avoid off-target modifications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that quinoxaline derivatives, including 2-(thiomorpholin-4-yl)quinoxaline, exhibit significant anticancer properties. For instance, studies have shown that certain quinoxaline derivatives can inhibit tumor cell proliferation effectively, demonstrating higher efficacy than conventional chemotherapeutic agents like doxorubicin against specific cancer cell lines . The mechanism often involves the inhibition of critical enzymes or pathways associated with cancer cell growth.

Antimicrobial Properties
this compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents . The compound's ability to disrupt bacterial cell functions may be attributed to its interaction with bacterial enzymes or receptors.

Antiviral Potential
Recent studies have highlighted the antiviral capabilities of quinoxaline derivatives against respiratory pathogens, including influenza and coronaviruses. The structural flexibility of these compounds allows for modifications that enhance their binding affinity to viral targets, potentially leading to the development of novel antiviral therapies .

Biological Research

Enzyme Inhibition Studies
In biological research, this compound is used to study enzyme inhibition mechanisms. Its interaction with various enzymes can provide insights into biochemical pathways and the development of inhibitors that may serve therapeutic purposes.

Binding Affinity Investigations
Studies involving the binding affinities of this compound with proteins such as human serum albumin (HSA) have been conducted to understand its pharmacokinetics better. The binding constants derived from these studies indicate how effectively the compound can be transported within biological systems, which is crucial for its therapeutic efficacy .

Industrial Applications

Material Science
The unique properties of this compound make it suitable for applications in material science. Its potential use in developing new materials and chemical processes is being explored, particularly in creating compounds with specific electronic or photonic properties.

Case Studies and Research Findings

Application AreaFindingsSource(s)
Anticancer ActivityInhibitory effects on tumor cell lines; higher efficacy than doxorubicin
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Antiviral PotentialPromising candidates against influenza and coronaviruses; structure allows for pharmacophore optimization
Enzyme InhibitionUsed to study enzyme interactions; insights into biochemical pathways
Binding AffinityBinding studies with HSA indicate significant transport capabilities

Mechanism of Action

The mechanism of action of 2-(thiomorpholin-4-yl)quinoxaline varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells. The exact molecular pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Analogous Quinoxaline Derivatives

Structural and Functional Comparisons

The biological and physicochemical properties of quinoxaline derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Table 1: Key Properties of 2-(Thiomorpholin-4-yl)quinoxaline and Structural Analogs
Compound Name Substituent(s) Biological Activity (IC₅₀) Application Area Key Properties References
This compound Thiomorpholinyl Not reported Biomedicine, Electronics Enhanced sulfur-mediated interactions
2-(8-Methoxycoumarin-3-yl)quinoxaline (3b) Methoxycoumarin 1.85 µM (MCF-7 cells) Anticancer High anti-proliferative activity
2-(Thienyl)quinoxaline Thienyl N/A Optoelectronics Deep red emission in Ir(III) complexes
2-(Chloromethyl)quinoxaline (8) Chloromethyl N/A Bioactive intermediate Versatile building block
6-Nitro-2,3-bis(thiophen-2-yl)quinoxaline Nitro, thiophenyl N/A Material science Structural stability, optoelectronic

Solubility and Stability

  • 2-(Trihydroxybutyl)quinoxaline (a food metabolite) highlights how polar substituents like hydroxyl groups improve aqueous solubility . In contrast, the thiomorpholine group in this compound likely enhances lipid solubility, favoring blood-brain barrier penetration.
  • Stability: Nitro and halogen substituents (e.g., in 6-nitro or chloro derivatives) may increase photostability but reduce metabolic stability .

Biological Activity

2-(thiomorpholin-4-yl)quinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound is characterized by a quinoxaline core substituted with a thiomorpholine group. The molecular formula is C10H12N2SC_{10}H_{12}N_2S, and its molecular weight is approximately 196.28 g/mol. The presence of the thiomorpholine moiety is believed to enhance the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including:

  • Formation of Quinoxaline : Starting from ortho-phenylenediamine and α-halo ketones.
  • Thiomorpholine Substitution : Reaction with thiomorpholine under basic conditions to introduce the thiomorpholine group.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)

In vitro assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death. The IC50 values for these effects are reported to be in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it can effectively inhibit bacterial growth, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against various strains, including:

  • Staphylococcus aureus
  • Escherichia coli

This dual activity suggests that this compound could serve as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Research indicates that it can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
  • Receptor Interaction : It could interact with cellular receptors that modulate growth signals.
  • DNA Intercalation : Some studies suggest that quinoxaline derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

  • Anticancer Efficacy : A study involving a series of quinoxaline derivatives highlighted that compounds similar to this compound exhibited higher cytotoxicity against tumor cells compared to traditional agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy against clinical isolates, confirming that the compound significantly inhibited bacterial growth compared to control groups .

Q & A

Basic: What are the common synthetic routes for 2-substituted quinoxaline derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of 2-substituted quinoxalines typically involves condensation of o-phenylenediamine with α-keto acids or diketones, followed by functionalization. For example:

  • Condensation : Reacting o-phenylenediamine with glyoxylic acid yields 2-hydroxyquinoxaline, which can be further modified via alkylation or acetylation .
  • Substitution : Bromination of intermediates (e.g., 5-bromo-2-hydroxyacetophenone) in glacial acetic acid at 60°C facilitates halogenation, enabling downstream coupling reactions .
  • Hybridization : Coupling quinoxaline with moieties like coumarin or phenyl groups involves reacting intermediates (e.g., aryl bromomethyl ketones) with o-phenylenediamine in ethanol under reflux, yielding derivatives with antiproliferative activity .
    Optimization : Temperature control (60–80°C), solvent selection (ethanol or acetic acid), and catalyst use (e.g., sodium acetate) improve yields. For instance, acetylation with acetic anhydride under reflux increased yields to 73% in one study .

Basic: How is structural characterization of 2-substituted quinoxaline derivatives performed using analytical techniques?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, distinct signals for hydroxyl (δ 9.33 ppm) and acetyl groups (δ 2.1–2.3 ppm) validate acetylation .
  • X-ray Crystallography : Resolves stereochemical ambiguities. A study on 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline used CCDC 1983315 to confirm planar quinoxaline-thiophene interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weights (e.g., [M+H]+ for compound 3b: m/z 367.12) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of 2-substituted quinoxalines for enhanced biological activity?

Answer:
SAR studies highlight critical functional groups:

  • Substituent Effects : Introducing a 8-methoxy-coumarin-3-yl group (compound 3b) reduced IC50 to 1.85 µM in MCF-7 cells, while bromination at the coumarin moiety (compound 5) increased IC50 to 55 µM, indicating steric hindrance impacts activity .
  • Hydrogen Bonding : The hydroxyl group in 2-phenyl-substituted derivatives enhances binding to targets like topoisomerase II. Acetylation of this group (compound 4a) reduced potency, emphasizing its role .
  • Receptor Targeting : 2-(Benzimidazol-2-yl)quinoxalines showed A1/A3 adenosine receptor antagonism (Ki = 0.5–955 nM), with ethylthio groups improving selectivity .

Advanced: What in vitro and in vivo models are appropriate for evaluating the antiproliferative activity of 2-(thiomorpholin-4-yl)quinoxaline derivatives?

Answer:

  • In Vitro :
    • Cell Lines : MCF-7 (breast cancer) and comparative normal cells (e.g., MCF-10A) assess selectivity. Compound 3b showed IC50 = 1.85 µM (MCF-7) vs. 33.7 µM (MCF-10A) .
    • Mechanistic Assays : Cell cycle analysis (flow cytometry) and topoisomerase II inhibition assays validate targets .
  • In Vivo :
    • Bleomycin-Induced Pulmonary Fibrosis : SB 525334 (a quinoxaline analog) reduced fibrosis in murine models by inhibiting TGF-βRI (IC50 = 14.3 nM) .

Advanced: How do computational approaches like molecular docking and molecular dynamics simulations contribute to understanding the mechanism of quinoxaline derivatives?

Answer:

  • Docking Studies : Compound 3b was docked into topoisomerase II’s ATP-binding pocket, revealing hydrogen bonds with Asn91 and π-π stacking with DNA bases .
  • Molecular Dynamics (MD) : Simulations (100 ns) of quinoxaline-TGF-βRI complexes showed stable binding via hydrophobic interactions (e.g., tert-butyl groups in SB 525334) .
  • DFT Analysis : Predicted electron-deficient quinoxaline cores enhance DNA intercalation, correlating with experimental IC50 values .

Advanced: What strategies are employed to resolve conflicting data in the biological evaluation of quinoxaline analogs across different studies?

Answer:

  • Dose-Response Validation : Repeating assays with standardized protocols (e.g., MTT assays at 24–72 hr) ensures reproducibility .
  • Off-Target Screening : Profiling against unrelated receptors (e.g., A2A adenosine) identifies nonspecific effects. Compound 3e showed >6,000-fold selectivity for A1 over A2A receptors .
  • Meta-Analysis : Cross-referencing structural data (e.g., CCDC entries) and bioactivity databases reconciles discrepancies in substituent effects .

Basic: What are the key considerations in designing hybrid quinoxaline derivatives for targeted therapeutic applications?

Answer:

  • Scaffold Selection : Prioritize substituents with known bioactivity (e.g., coumarin for anticancer effects) .
  • Linker Optimization : Ethyl or acetyl spacers balance flexibility and rigidity. Ethyl chloroacetate in compound 6 improved solubility without compromising activity .
  • Bioisosteres : Replacing hydroxyl with methoxy groups (e.g., compound 3b vs. 4b) maintains activity while enhancing metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.